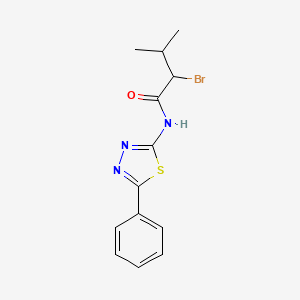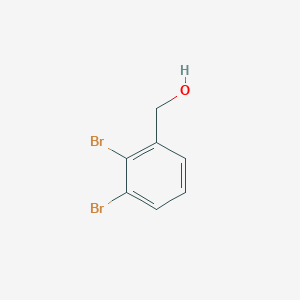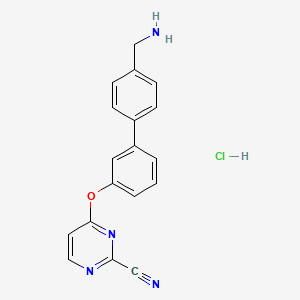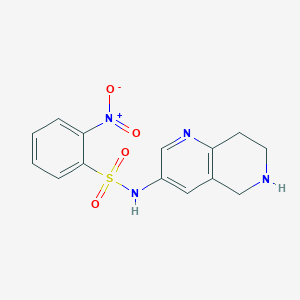
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, such as inflammation, immune response, and pain perception. MRS2578 has been widely used in scientific research to investigate the role of P2Y6 receptor in these processes.
Scientific Research Applications
Efficient Synthesis Methods
Researchers have developed efficient synthesis methods for compounds with structural similarities, highlighting their potential in creating complex molecules. For instance, the one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano[3,2-c]chromen-6-ones showcases an efficient approach to synthesizing naphthoquinone-based derivatives, which could be analogs or have similar reactive properties to the specified compound (Wan et al., 2014).
Photocleavable Protecting Groups
Some derivatives of structurally related compounds have been explored for their utility as photocleavable protecting groups. This application is particularly relevant in solution-phase organic synthesis and caging applications, where precise control over reaction conditions is paramount (Piloto et al., 2011).
Reactions and Derivatives
The chemical reactivity of related compounds, such as their ability to undergo various reactions to yield new derivatives, has been a subject of study. These reactions include interactions with aldehydes, leading to styryl derivatives, or reactions with P2S5 to yield thio-derivatives, demonstrating the compound's versatility in synthetic chemistry (Sammour et al., 1972).
Biological Evaluation
Beyond synthesis and chemical reactions, some naphthoquinone-based derivatives have been assessed for biological activities, such as antimicrobial and antifungal effects. This underscores the potential of such compounds in pharmaceutical applications, where their efficacy against various pathogens could be invaluable (El-Wahab et al., 2011).
Optical Properties and Applications
The optical properties of naphthoquinone-based heterocyclic pigments, including variations based on the heteroarylthio ring, have been explored. These studies indicate the potential use of such compounds in developing materials with specific optical characteristics, relevant in materials science and engineering (Sako et al., 2017).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-23-10-9-22-21(23)28-13-15-11-18(24)19(12-26-15)27-20(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGKVMNGIDSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)




![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)

